2,6-Dichloropyridine

描述

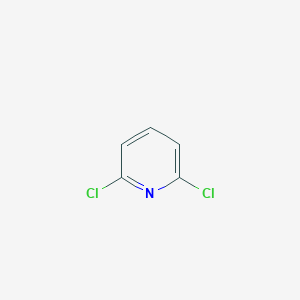

2,6-Dichloropyridine (2,6-DClPy, CAS 2402-78-0) is a halogenated pyridine derivative characterized by chlorine atoms at the 2- and 6-positions of the pyridine ring. This symmetric substitution pattern confers unique chemical properties, including regioselective reactivity and stability, making it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer synthesis .

准备方法

Synthetic Routes and Reaction Conditions

2,6-Dichloropyridine is typically synthesized by the chlorination of pyridine. The process involves the reaction of pyridine with chlorine gas in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 80-85°C and using triphosgene as a reagent . The yield of this reaction is generally high, and the product is purified through extraction and washing with solvents like chloroform and brine .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in its pure form .

化学反应分析

Types of Reactions

2,6-Dichloropyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of one or both chlorine atoms with nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in polar solvents like dimethylformamide or ethanol at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives such as pyridine N-oxides.

Reduction: Reduced products like aminopyridines.

科学研究应用

Pharmaceutical Applications

2,6-Dichloropyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably:

- Antibiotics and Antifungals : It is a precursor for the antibiotic enoxacin , which is used to treat bacterial infections. Additionally, it contributes to the synthesis of antifungal agents such as liranaftate .

- Central Nervous System Drugs : The compound is involved in the production of drugs like anpirtoline , which has implications in treating psychiatric disorders .

Case Study: Synthesis of Enoxacin

The synthesis of enoxacin from this compound involves multiple steps, including chlorination and subsequent reactions that introduce various functional groups necessary for antibiotic activity. The efficiency of these synthetic routes significantly impacts the yield and purity of the final product.

Agricultural Applications

In agriculture, this compound is primarily used in the formulation of pesticides:

- Insecticides : It is a key precursor for synthesizing chlorpyrifos, a broad-spectrum insecticide known for its effectiveness against a variety of pests while maintaining low residue levels .

- Herbicides : The compound's derivatives are explored for their potential use in developing herbicides that target specific weed species without harming crops .

Data Table: Agricultural Products Derived from this compound

| Product | Type | Application |

|---|---|---|

| Chlorpyrifos | Insecticide | Pest control in agriculture |

| Pyridine Derivatives | Herbicides | Targeted weed management |

Material Science Applications

This compound is also explored in material science for its role in synthesizing polymers and other materials:

- Polymer Intermediates : It can be used to produce polymers that exhibit specific thermal and mechanical properties suitable for industrial applications .

- Dyes and Pigments : The compound serves as an intermediate in synthesizing various dyes and pigments used in textiles and coatings .

Data Table: Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Chlorination of Pyridine | High | Temperature >160°C |

| Photoinitiated Reactions | Very High | Light initiation at 160-190°C |

Toxicity and Safety Considerations

While this compound has significant industrial applications, it also poses certain health risks:

- Toxicity Profile : The compound is classified as toxic if ingested (LD50 = 115 mg/kg in mice), with potential effects including respiratory irritation and liver toxicity .

- Safety Guidelines : Proper handling procedures must be followed to mitigate exposure risks during manufacturing and application processes.

作用机制

The mechanism of action of 2,6-Dichloropyridine depends on its application. In the context of pharmaceuticals, it acts as a precursor to active drugs. For example, in the synthesis of enoxacin, this compound undergoes further chemical transformations to form the active antibiotic compound. The molecular targets and pathways involved vary depending on the final product synthesized from this compound .

相似化合物的比较

Reactivity and Substitution Patterns

2,6-DClPy’s symmetric structure contrasts with asymmetrical dihalopyridines like 2,3-dichloropyridine (2,3-DClPy) and 2,5-dichloropyridine (2,5-DClPy), leading to distinct regioselectivity in reactions:

Key Findings :

- Nitration : 2,6-DClPy’s electron-withdrawing chlorines slow nitration, requiring harsh conditions (85–94% H₂SO₄, 120°C) .

- Alkoxycarbonylation: Pd-catalyzed reactions favor diester formation in 2,6-DClPy due to symmetric activation, whereas 2,3-DClPy yields monoesters .

Advantages of 2,6-DClPy :

- Lower coking rates compared to thermal chlorination (45% coking in 2-chloropyridine methods) .

- Reduced solvent use (e.g., trifluoromethyl chlorobenzene recyclability) .

Catalytic Behavior

2,6-DClPy exhibits unique catalytic interactions in hydrodechlorination and coordination chemistry:

| Application | Catalyst System | Result |

|---|---|---|

| Hydrodechlorination | Ba-modified Pd/C | 100% activity, 90% selectivity |

| Coordination complexes | GeCl₄ with 2,6-DClPy | Stable 1:2 ligand-metal ratio |

Insights :

- Ba-modified Pd/C enhances Cl removal efficiency, outperforming non-modified catalysts for polychlorinated aromatics .

- 2,6-DClPy forms robust N-heteroaromatic complexes with germanium, comparable to imidazole and pyrimidine .

Thermal and Solubility Properties

2,6-DClPy derivatives display superior thermal stability vs. analogs:

| Compound | Glass Transition Temp (Tg) | Solubility in Polar Solvents |

|---|---|---|

| 2,6-DClPy N-oxide | >210°C | High (NMP, DMF, CHCl₃) |

| 2,3-DClPy N-oxide | ~180°C | Moderate (DMF, CHCl₃) |

生物活性

2,6-Dichloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with two chlorine substituents at the 2 and 6 positions. This structural modification influences its reactivity and biological properties. The compound's molecular formula is C5H3Cl2N, with a molecular weight of 162.99 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this compound demonstrated significant inhibitory activity with IC50 values ranging from 1.45 to 4.25 μM against several tested cell lines including Hep-2, NCI-H460, and LN-229. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, indicating a potential for development as anticancer agents .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 19 | Hep-2 | 1.45 | G2/M Phase Arrest |

| 19 | NCI-H460 | 4.25 | G2/M Phase Arrest |

| 19 | LN-229 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives exhibit good to moderate antibacterial activity against various pathogenic strains. For instance, certain compounds showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using disc diffusion methods .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria | Activity Level |

|---|---|---|

| 3a | Staphylococcus aureus | Potent |

| 3f | Escherichia coli | Moderate |

| 3h | Bacillus subtilis | Good |

Case Studies and Research Findings

- Antiviral Activity : In addition to antiproliferative effects, derivatives of this compound were evaluated for antiviral activity against respiratory viruses such as HCoV-229E and Influenza A strains. The results indicated moderate antiviral activities with effective concentrations ranging from 39.5 to 31.3 μM .

- Synthesis and Optimization : A study focused on synthesizing new derivatives based on the structure of this compound revealed that modifications at the para position on the phenyl ring significantly influenced biological activity. This emphasizes the importance of structure-activity relationships in drug design .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing high-purity 2,6-dichloropyridine, and how do their selectivities compare?

- Answer : Two principal methods are widely used:

- Liquid-phase photochlorination : Direct chlorination of pyridine under UV light yields this compound with ≥99.0% purity. This method is scalable and minimizes byproducts due to precise solvent reuse .

- Gas-phase photochlorination : Offers similar purity but requires controlled temperature and pressure to avoid side reactions like over-chlorination .

- Comparative studies highlight liquid-phase methods as superior for academic research due to lower energy demands and reproducibility .

Q. How can researchers verify the structural integrity of this compound in synthetic products?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., absence of 3- or 4-chloro isomers) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities (e.g., monochloropyridines) with detection limits <0.1% .

- Melting Point Analysis : Pure this compound melts at 84–89°C; deviations indicate contamination .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Answer : Ethanol or ethyl acetate at 0–5°C yield high-purity crystals (>99.5%). Avoid aqueous systems due to low solubility (<1 g/L at 20°C) .

Advanced Research Questions

Q. How do catalytic systems like Ba-Pd/C enhance hydrodechlorination of this compound, and what factors influence selectivity?

- Answer :

- Mechanism : Ba modifies Pd/C by increasing electron density on Pd, promoting H dissociation and chlorine removal. Selectivity for pyridine over intermediates (e.g., 2-chloropyridine) exceeds 90% at 100% conversion under 1 atm H and 80°C .

- Key Variables :

- Ba Loading : Optimal at 2 wt%, higher loadings block active sites.

- Reaction Time : Prolonged time (>4 hrs) reduces selectivity due to over-hydrogenation .

Q. How do soil characteristics and plasma treatment parameters affect this compound degradation efficiency?

- Answer :

- Soil Type : Loamy sandy soils degrade this compound faster (88% removal in 7 min) than clay-rich soils due to higher porosity and reactive species diffusion .

- Plasma Energy Density : Efficiency increases nonlinearly; 90% degradation occurs at 500 J/cm, but marginal gains diminish beyond 700 J/cm due to competing intermediate reactions .

- Initial Concentration : Higher concentrations (50 g/kg) reduce efficiency (59% vs. 88% at 0.5 g/kg) due to reactive species saturation .

Q. What strategies resolve contradictions in reported catalytic activities for this compound transformations?

- Answer : Discrepancies often arise from:

- Support Effects : Pd/C vs. Pd/AlO supports alter metal dispersion and acidity, affecting turnover frequency.

- Pre-treatment Protocols : Catalyst reduction in H at 300°C vs. 500°C changes surface morphology and active site availability .

- Standardized testing (e.g., fixed H pressure, solvent-free conditions) is critical for cross-study comparisons .

Q. How can this compound serve as a precursor for synthesizing nitrogen-rich heterocycles like 2-amino-3,5-dinitro-6-chloropyridine?

- Answer :

- Stepwise Functionalization :

Nitration : HNO/HSO at 0°C introduces nitro groups at positions 3 and 2.

Amination : NH in ethanol replaces the 2-chloro group with >85% yield.

- Advantages : Raw material accessibility (>98% purity) and minimal byproducts (e.g., <5% diaminopyridine) make this route scalable for explosives research .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing nonlinear degradation kinetics of this compound in environmental studies?

- Answer :

- Pseudo-First-Order Models : Fit initial degradation phases (R >0.95) but fail at high conversions due to intermediate inhibition.

- Langmuir-Hinshelwood Models : Account for adsorption-desorption equilibria on soil or catalyst surfaces, improving accuracy for full-scale data .

Q. How should researchers design experiments to isolate electronic vs. steric effects in this compound reactions?

- Answer :

- Comparative Substrates : Use analogs (e.g., 2-chloropyridine, 3,5-dichloropyridine) to decouple electronic (Hammett σ constants) and steric (cone angle calculations) contributions.

- Kinetic Isotope Effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., C-Cl bond cleavage in hydrodechlorination) .

属性

IUPAC Name |

2,6-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKGCRCWDMBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051895 | |

| Record name | 2,6-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Pyridine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2402-78-0 | |

| Record name | 2,6-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM26PC2SBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。